molecular formula C6H3F2NO2 B1312940 5,6-difluoropyridine-3-carboxylic Acid CAS No. 851386-33-9

5,6-difluoropyridine-3-carboxylic Acid

Cat. No.: B1312940
CAS No.: 851386-33-9
M. Wt: 159.09 g/mol
InChI Key: DGNBUWVYFMVMHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyridine-3-carboxylic acid typically involves halogen exchange reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often employs large-scale halogen exchange reactions. The Umemoto and Balz-Schiemann reactions are also utilized for the synthesis of fluoropyridines .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield fluorinated derivatives, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound .

Scientific Research Applications

5,6-Difluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-difluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound’s electron-withdrawing properties also play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: 5,6-Difluoropyridine-3-carboxylic acid is unique due to the specific positioning of fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various scientific applications .

Properties

IUPAC Name

5,6-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNBUWVYFMVMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466445
Record name 5,6-Difluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-33-9
Record name 5,6-Difluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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